molecular formula C5H7N5O3 B421622 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole CAS No. 292600-38-5

1-acetyl-3,5-diamino-4-nitro-1H-pyrazole

Cat. No.: B421622
CAS No.: 292600-38-5
M. Wt: 185.14g/mol
InChI Key: DKXWQNGGAKKGTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-acetyl-3,5-diamino-4-nitro-1H-pyrazole is a specialized heterocyclic compound of significant interest in advanced materials research, particularly in the development of novel energetic materials. Its core structure is derived from a pyrazole ring—a five-membered diaromatic heterocycle characterized by two adjacent nitrogen atoms . This compound serves as a critical precursor for the synthesis of complex polycyclic systems, such as pyrazole-triazole fused frameworks, which are designed to balance high energy density with low sensitivity . Research demonstrates that such nitroamino-functionalized pyrazoles can be transformed into energetic materials that exhibit high thermostability (with decomposition temperatures exceeding 320 °C), impressive detonation velocities (over 8900 m/s), and low mechanical sensitivity, making them promising candidates as high-performance, heat-resistant explosives . The synthetic pathway for related compounds often involves C–N bond activation on the pyrazole ring, a process that can be efficiently mediated by nitrogen-centered radicals, enabling further annulation and functionalization . As a key intermediate in these sophisticated synthetic routes, this compound offers researchers a versatile building block for constructing next-generation insensitive energetic materials. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

292600-38-5

Molecular Formula

C5H7N5O3

Molecular Weight

185.14g/mol

IUPAC Name

1-(3,5-diamino-4-nitropyrazol-1-yl)ethanone

InChI

InChI=1S/C5H7N5O3/c1-2(11)9-5(7)3(10(12)13)4(6)8-9/h7H2,1H3,(H2,6,8)

InChI Key

DKXWQNGGAKKGTF-UHFFFAOYSA-N

SMILES

CC(=O)N1C(=C(C(=N1)N)[N+](=O)[O-])N

Canonical SMILES

CC(=O)N1C(=C(C(=N1)N)[N+](=O)[O-])N

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a plausible synthetic pathway for 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a direct, published synthesis for this specific molecule, this guide outlines a logical two-step approach: the synthesis of the precursor 3,5-diamino-4-nitro-1H-pyrazole, followed by its selective N-acetylation. The experimental protocols are based on established methodologies for the synthesis of related pyrazole derivatives.

I. Synthetic Pathway Overview

The proposed synthesis commences with the formation of the 3,5-diamino-4-nitro-1H-pyrazole core, followed by a regioselective acetylation at the N1 position of the pyrazole ring.

Synthesis_Pathway A Starting Materials B 3,5-diamino-4-nitro-1H-pyrazole (Precursor) A->B Cyclization & Nitration C This compound (Target Molecule) B->C Selective N-Acetylation Acetic Anhydride

Caption: Proposed two-step synthesis of this compound.

II. Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the precursor and the final target molecule.

A. Synthesis of 3,5-diamino-4-nitro-1H-pyrazole (Precursor)

Experimental Workflow:

Precursor_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve nitro-substituted malononitrile in a suitable solvent (e.g., ethanol). B Add hydrazine hydrate dropwise at controlled temperature (e.g., 0-5 °C). A->B C Stir the reaction mixture at room temperature or with gentle heating. B->C D Monitor reaction progress by TLC. C->D E Cool the reaction mixture and collect the precipitate by filtration. D->E Upon completion F Wash the solid with cold solvent. E->F G Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3,5-diamino-4-nitro-1H-pyrazole. F->G

Caption: Workflow for the synthesis of 3,5-diamino-4-nitro-1H-pyrazole.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the nitro-substituted malononitrile precursor in a suitable solvent such as ethanol.

  • Reagent Addition: Cool the solution in an ice bath. Add hydrazine hydrate dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Gentle heating may be required to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath to induce precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol. The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure 3,5-diamino-4-nitro-1H-pyrazole.

B. Synthesis of this compound (Target Molecule)

The selective acetylation of the pyrazole ring nitrogen (N1) in the presence of two exocyclic amino groups can be challenging. The following protocol is designed to favor N1-acetylation.

Experimental Workflow:

Acetylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Suspend 3,5-diamino-4-nitro-1H-pyrazole in a suitable solvent (e.g., pyridine or a mixture of an inert solvent and a base). B Cool the mixture in an ice bath. A->B C Add acetic anhydride dropwise with vigorous stirring. B->C D Allow the reaction to proceed at low temperature, gradually warming to room temperature while monitoring by TLC. C->D E Quench the reaction by pouring the mixture into ice-water. D->E Upon completion F Collect the precipitated solid by filtration. E->F G Wash the product with water and a small amount of cold ethanol. F->G H Purify the crude product by recrystallization or column chromatography. G->H

Caption: Workflow for the N-acetylation of 3,5-diamino-4-nitro-1H-pyrazole.

Detailed Protocol:

  • Reaction Setup: Suspend 3,5-diamino-4-nitro-1H-pyrazole in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). Pyridine acts as both the solvent and the base.

  • Reagent Addition: Cool the suspension in an ice bath. Add acetic anhydride (1.0-1.2 equivalents) dropwise to the stirred suspension. The use of a slight excess of the acetylating agent can help drive the reaction to completion, but a large excess should be avoided to minimize the risk of di- or tri-acetylation.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, and then allow it to slowly warm to room temperature. Monitor the reaction for the formation of the desired product and the consumption of the starting material by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice-water to precipitate the product and quench the excess acetic anhydride.

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold ethanol. The crude this compound can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

III. Data Presentation

As the target compound is not well-documented, the following tables provide expected and analogous quantitative data based on the characterization of similar pyrazole derivatives. Researchers should perform their own analytical characterization to confirm the identity and purity of their synthesized compounds.

Table 1: Physicochemical and Yield Data (Expected)

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance (Expected)Melting Point (°C)Yield (%)
3,5-diamino-4-nitro-1H-pyrazoleC₃H₅N₅O₂143.11Yellow solid>200 (decomposes)Not specified
This compoundC₅H₇N₅O₃185.14Pale yellow to off-white solidNot availableNot specified

Table 2: Spectroscopic Data (Hypothetical/Analogous)

Compound¹H NMR (δ, ppm) in DMSO-d₆ (Expected)¹³C NMR (δ, ppm) in DMSO-d₆ (Expected)Key IR Bands (cm⁻¹)
3,5-diamino-4-nitro-1H-pyrazole~12.0 (br s, 1H, NH), ~6.5 (br s, 4H, 2xNH₂)~150 (C3/C5), ~125 (C4-NO₂)3400-3200 (N-H), 1640 (C=N), 1550, 1340 (NO₂)
This compound~7.0 (br s, 2H, NH₂), ~6.8 (br s, 2H, NH₂), ~2.6 (s, 3H, COCH₃)~168 (C=O), ~152 (C3/C5), ~128 (C4-NO₂), ~23 (CH₃)3400-3200 (N-H), 1710 (C=O), 1640 (C=N), 1550, 1340 (NO₂)

Note: The exact chemical shifts and absorption bands will depend on the solvent and the specific electronic environment of the synthesized molecule.

IV. Signaling Pathways and Logical Relationships

The logical progression of the synthesis can be visualized as a straightforward transformation of functional groups on the pyrazole core.

Logical_Relationship Start Precursors: Nitro-substituted Malononitrile & Hydrazine Precursor Intermediate: 3,5-diamino-4-nitro-1H-pyrazole Start->Precursor Cyclization Target Final Product: This compound Precursor->Target N1-Acetylation Acetylation Acetylation Reagent: Acetic Anhydride Acetylation->Target

Caption: Logical flow from starting materials to the final acetylated product.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers should exercise standard laboratory safety precautions and adapt the protocols as necessary based on their experimental observations and available analytical data.

Novel Synthesis Methods for Nitrated Diamino Pyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nitrated diamino pyrazoles are a class of nitrogen-rich heterocyclic compounds that have garnered significant attention from the scientific community, particularly in the field of energetic materials.[1][2][3] Their molecular structures, characterized by a stable pyrazole ring, high nitrogen content, and the presence of both amino (desensitizing) and nitro (energetic) groups, offer a unique balance between high performance and insensitivity to mechanical stimuli like impact and friction.[4][5] These properties make them promising candidates for next-generation explosives, propellants, and pyrotechnics, aiming to replace traditional materials with safer and more environmentally friendly alternatives.[1][2] This technical guide provides an in-depth overview of modern synthetic strategies for producing and functionalizing nitrated diamino pyrazoles, with a focus on detailed experimental protocols, comparative data, and reaction pathways.

Core Precursor: 3,5-Diamino-4-nitropyrazole

A pivotal precursor in the synthesis of advanced energetic materials is 3,5-diamino-4-nitropyrazole.[4][6] While its initial synthesis was described as a tedious process, more convenient routes have since been developed.[4][6] The presence of two amino groups and an NH group on the pyrazole ring makes it a versatile platform for a variety of chemical modifications, including the introduction of other energetic moieties like tetrazole or guanyl groups.[4][6]

The general synthetic approach involves the careful nitration of a diamino pyrazole precursor. The workflow for these syntheses often begins with a base pyrazole structure, followed by sequential nitration and amination steps, or the nitration of a pre-existing diamino pyrazole.

G cluster_product Product A Diaminopyrazole Precursor C 3,5-Diamino-4-nitropyrazole A->C Nitration B Nitrating Agent (e.g., HNO3/H2SO4)

Caption: General workflow for the synthesis of 3,5-diamino-4-nitropyrazole.

Key Synthesis and Functionalization Protocols

The true innovation in this field lies in the versatile functionalization of the 3,5-diamino-4-nitropyrazole core to tune its energetic properties.[6] Described below are detailed protocols for key transformations.

Synthesis of 3,5-Diamino-4-nitro-1-(1H-tetrazol-5-yl)pyrazole (2)

This synthesis involves the reaction of the sodium salt of 3,5-diamino-4-nitropyrazole with cyanogen azide, leading to a C-N bonded tetrazole-pyrazole molecule.[6]

Experimental Protocol:

  • Prepare the sodium salt of 3,5-diamino-4-nitropyrazole (1).

  • React the sodium salt with cyanogen azide.

  • Monitor the reaction to completion.

  • The resulting product, 3,5-diamino-4-nitro-1-(1H-tetrazol-5-yl)pyrazole (2), can be isolated and purified.

  • Energetic salts of compound (2) are then prepared through simple neutralization reactions. Suspend compound (2) in a water and methanol mixture.

  • Add the selected nitrogen-rich base (e.g., hydroxylamine, hydrazine).

  • Heat the suspension at 60°C for 2 hours.[6]

  • Remove the solvents under reduced pressure to yield the energetic salts.

  • Purify the final materials by recrystallization from hot water.[6]

Synthesis of Guanyl-Substituted Derivatives

Treatment of 3,5-diamino-4-nitropyrazole with cyanamide or dicyanamide can yield guanyl-substituted products or lead to ring-expansion, respectively.[6]

Experimental Protocol (for Guanyl Substitution):

  • Treat 3,5-diamino-4-nitropyrazole (1) with cyanamide.

  • The reaction yields the guanyl-substituted product (9).[6]

  • Neutralize the product (9) with a saturated solution of sodium bicarbonate to generate the corresponding salt (10).[6]

  • Further reaction of the salt (10) with dilute nitric acid can yield 3,5-diamino-1-guanyl-4-nitro-1,2,4-triazole nitrate (11).[6]

The versatility of 3,5-diamino-4-nitropyrazole allows for the creation of a family of energetic derivatives through various reaction pathways.

G cluster_derivatives Functionalized Derivatives A 3,5-Diamino-4-nitropyrazole (1) B 3,5-Diamino-4-nitro-1-(1H-tetrazol-5-yl)pyrazole (2) A->B + Cyanogen Azide C Guanyl-Substituted Product (9) A->C + Cyanamide D Ring-Expansion Product (13) A->D + Dicyanamide

Caption: Functionalization pathways of 3,5-diamino-4-nitropyrazole.

Comparative Data of Synthesized Compounds

The primary goal of synthesizing these novel compounds is to develop energetic materials with superior performance and safety characteristics. A summary of key properties for derivatives of 3,5-diamino-4-nitropyrazole is presented below.

Compound/SaltPrecursorKey Reagent(s)Density (g/cm³)Decomposition Temp. (°C)Detonation Velocity (km/s)Reference
2 (Tetrazole derivative)3,5-Diamino-4-nitropyrazoleCyanogen Azide1.8382118.86[6]
7 (Hydroxylammonium salt of 2)Compound 2 Hydroxylamine1.8331859.17[6]
8 (Hydrazinium salt of 2)Compound 2 Hydrazine1.7741699.21[6]
9 (Guanyl derivative)3,5-Diamino-4-nitropyrazoleCyanamide1.7762958.84[6]
13 (Ring-expansion product)3,5-Diamino-4-nitropyrazoleDicyanamide1.7332158.83[6]

Note: Detonation velocities are calculated values.

The data indicates that functionalization can significantly influence the properties of the final compound. For instance, the formation of hydroxylammonium (7) and hydrazinium (8) salts leads to detonation velocities that are superior to those of established insensitive explosives like TATB.[6]

Alternative Approaches: Amination of Nitropyrazoles

Another important strategy involves the amination of pre-nitrated pyrazole rings. For example, 4-amino-3,5-dinitropyrazole can be synthesized via the amination of 3,5-dinitropyrazole.

Experimental Protocol (Ammonium Salt of 4-Amino-3,5-dinitropyrazole):

  • Synthesize 3,5-dinitropyrazole.

  • Treat the 3,5-dinitropyrazole with a 28% aqueous ammonium hydroxide (NH₄OH) solution. This method yields the ammonium salt of 4-amino-3,5-dinitropyrazole (1•NH₃) in high yield.[7]

  • Cool the reaction mixture to room temperature, allowing a precipitate to form.

  • Collect the precipitate by filtration and wash with cold water.[7]

  • To obtain the free amine, suspend the ammonium salt in ethyl acetate and ice.

  • Add 20% aqueous sulfuric acid with vigorous stirring.

  • Continue stirring at room temperature for approximately 20 minutes until a clear solution is obtained, indicating the formation of 4-amino-3,5-dinitropyrazole.[7]

G A 3,5-Dinitropyrazole C Ammonium 4-amino- 3,5-dinitropyrazolate Salt A->C Amination B 28% aq. NH4OH E 4-Amino-3,5-dinitropyrazole C->E Acidification D 20% aq. H2SO4

Caption: Synthesis of 4-amino-3,5-dinitropyrazole via amination.

The synthesis of novel nitrated diamino pyrazoles is a dynamic and promising area of research in materials science. The versatility of the 3,5-diamino-4-nitropyrazole scaffold, in particular, allows for extensive functionalization, leading to a new generation of energetic materials with enhanced performance and improved safety profiles.[4][6] The methods detailed in this guide, from direct functionalization to the amination of nitrated precursors, highlight the key strategies being employed by researchers. The continued exploration of these synthetic pathways is crucial for the development of advanced materials that can meet the stringent demands of modern energetic applications.[1]

References

An In-depth Technical Guide to the Synthesis of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole: Precursors and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole, a molecule of interest in energetic materials research. The synthesis primarily involves the preparation of the key precursor, 3,5-diamino-4-nitro-1H-pyrazole (DANP), followed by its N-acetylation. This document details the necessary precursors, experimental protocols, and reaction pathways involved in the synthesis.

Synthesis of the Core Precursor: 3,5-diamino-4-nitro-1H-pyrazole (DANP)

The principal precursor for the target molecule is 3,5-diamino-4-nitro-1H-pyrazole (DANP). The synthesis of DANP has been reported through various methods. A convenient route has been established, moving away from more tedious earlier methods.

A common and effective method for synthesizing DANP involves the cyclization of dicyandiamide with hydrazine, followed by nitration.

Experimental Protocol: Synthesis of 3,5-diamino-1H-pyrazole

A detailed experimental procedure for the synthesis of the intermediate 3,5-diamino-1H-pyrazole is as follows:

  • Reaction Setup: A mixture of dicyandiamide and hydrazine hydrate is prepared.

  • Reaction Conditions: The mixture is typically heated under reflux.

  • Work-up: Upon cooling, the product crystallizes and can be collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as hot water, to yield pure 3,5-diamino-1H-pyrazole.

Experimental Protocol: Nitration of 3,5-diamino-1H-pyrazole to yield 3,5-diamino-4-nitro-1H-pyrazole (DANP)

The subsequent nitration of 3,5-diamino-1H-pyrazole is a critical step to introduce the nitro group at the 4-position of the pyrazole ring.

  • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is commonly employed as the nitrating agent.

  • Reaction Conditions: 3,5-diamino-1H-pyrazole is added portion-wise to the cooled nitrating mixture, maintaining a low temperature to control the exothermic reaction.

  • Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • Purification: The precipitate is collected by filtration, washed with cold water until neutral, and then dried. Recrystallization from an appropriate solvent yields purified 3,5-diamino-4-nitro-1H-pyrazole (DANP).

Acetylation of 3,5-diamino-4-nitro-1H-pyrazole (DANP)

The final step in the synthesis is the N-acetylation of DANP to yield this compound. This involves the introduction of an acetyl group onto one of the nitrogen atoms of the pyrazole ring.

General Experimental Protocol: N-acetylation of DANP

While a specific detailed protocol for the acetylation of DANP was not found in the reviewed literature, a general procedure can be inferred from the acetylation of other aminopyrazole derivatives. Acetic anhydride is the most common acetylating agent for this transformation.

  • Reaction Setup: 3,5-diamino-4-nitro-1H-pyrazole is suspended or dissolved in a suitable solvent.

  • Reagent: Acetic anhydride is added to the reaction mixture. The reaction can be carried out in the presence of a catalyst or a base, such as pyridine, to facilitate the reaction, although in some cases, glacial acetic acid itself can serve as the solvent and catalyst.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to 24 hours, depending on the reactivity of the substrate.

  • Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve pouring the reaction mixture into cold water to precipitate the acetylated product.

  • Purification: The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Data Presentation

Quantitative data for the synthesis of DANP and a generalized acetylation step are summarized in the table below. Note that the data for the acetylation step is based on general procedures for analogous compounds due to the lack of a specific published protocol for the target molecule.

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1. DANP Synthesis
CyclizationDicyandiamide, Hydrazine HydrateWaterReflux--
Nitration3,5-diamino-1H-pyrazoleConc. HNO₃, Conc. H₂SO₄0-10--
2. Acetylation
N-acetylation (General)3,5-diamino-4-nitro-1H-pyrazoleAcetic Anhydride, Glacial Acetic Acid/PyridineRoom Temp. to Reflux1-24-

Yields for DANP synthesis are reported to be convenient, though specific percentages vary across different literature sources. The yield for the acetylation of DANP is not specified in the reviewed literature.

Mandatory Visualizations

To illustrate the synthesis pathway and the logical relationships between the precursors and the final product, the following diagrams are provided in the DOT language.

G cluster_0 Synthesis of 3,5-diamino-4-nitro-1H-pyrazole (DANP) Dicyandiamide Dicyandiamide 3,5-diamino-1H-pyrazole 3,5-diamino-1H-pyrazole Dicyandiamide->3,5-diamino-1H-pyrazole Cyclization Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->3,5-diamino-1H-pyrazole DANP 3,5-diamino-4-nitro-1H-pyrazole (DANP) 3,5-diamino-1H-pyrazole->DANP Nitration (HNO3/H2SO4)

Caption: Synthesis pathway for the precursor 3,5-diamino-4-nitro-1H-pyrazole (DANP).

G cluster_1 Acetylation of DANP DANP 3,5-diamino-4-nitro-1H-pyrazole (DANP) Target_Molecule This compound DANP->Target_Molecule N-acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Target_Molecule

Caption: Final acetylation step to produce this compound.

G Start Start Synthesize_DANP Synthesize DANP Precursor Start->Synthesize_DANP Isolate_Purify_DANP Isolate and Purify DANP Synthesize_DANP->Isolate_Purify_DANP Acetylate_DANP N-acetylate DANP Isolate_Purify_DANP->Acetylate_DANP Isolate_Purify_Product Isolate and Purify Final Product Acetylate_DANP->Isolate_Purify_Product End End Isolate_Purify_Product->End

Caption: Experimental workflow for the synthesis of the target molecule.

Retrosynthetic Analysis of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the retrosynthetic analysis of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The analysis outlines a plausible synthetic pathway, starting from readily available precursors. This guide provides detailed experimental protocols for key transformations, summarizes quantitative data, and includes visualizations of the synthetic logic.

Retrosynthetic Strategy

The retrosynthetic analysis of the target molecule, this compound (I), commences with the disconnection of the acetyl group. This leads to the key intermediate, 3,5-diamino-4-nitro-1H-pyrazole (II). Further disconnection of the nitro group from the pyrazole core reveals 3,5-diaminopyrazole (III) as a readily accessible starting material. This three-step retrosynthetic pathway is chemically sound and relies on well-established organic transformations.

Retrosynthesis This compound (I) This compound (I) 3,5-diamino-4-nitro-1H-pyrazole (II) 3,5-diamino-4-nitro-1H-pyrazole (II) This compound (I)->3,5-diamino-4-nitro-1H-pyrazole (II) N-Acetylation Acetic Anhydride Acetic Anhydride This compound (I)->Acetic Anhydride Reagent 3,5-diaminopyrazole (III) 3,5-diaminopyrazole (III) 3,5-diamino-4-nitro-1H-pyrazole (II)->3,5-diaminopyrazole (III) C-Nitration Nitrating Agent Nitrating Agent 3,5-diamino-4-nitro-1H-pyrazole (II)->Nitrating Agent Reagent

Caption: Retrosynthetic analysis of this compound.

Synthesis of 3,5-diaminopyrazole (III)

The synthesis of the starting material, 3,5-diaminopyrazole, can be achieved through the condensation of malononitrile with hydrazine hydrate. This is a well-established and efficient method for the formation of the pyrazole ring.

Synthesis_Diaminopyrazole Malononitrile Malononitrile 3,5-diaminopyrazole (III) 3,5-diaminopyrazole (III) Malononitrile->3,5-diaminopyrazole (III) Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->3,5-diaminopyrazole (III)

Caption: Synthesis of 3,5-diaminopyrazole.

Key Synthetic Transformations

The forward synthesis involves two critical steps: the nitration of 3,5-diaminopyrazole to introduce the nitro group at the C4 position, followed by the selective N-acetylation of one of the amino groups.

Nitration of 3,5-diaminopyrazole (III) to 3,5-diamino-4-nitro-1H-pyrazole (II)

The introduction of a nitro group onto the pyrazole ring is a crucial step. Due to the presence of two activating amino groups, the C4 position is highly susceptible to electrophilic substitution. A carefully controlled nitration using a mixture of nitric acid and sulfuric acid is the proposed method.

Experimental Protocol:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • Reaction: Dissolve 3,5-diaminopyrazole (III) in concentrated sulfuric acid at 0 °C. To this solution, add the pre-cooled nitrating mixture dropwise, ensuring the temperature does not exceed 5 °C.

  • Work-up: After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours. Pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The precipitated product, 3,5-diamino-4-nitro-1H-pyrazole (II), is then filtered, washed with cold water, and dried.

Acetylation of 3,5-diamino-4-nitro-1H-pyrazole (II) to this compound (I)

The final step is the selective acetylation of one of the amino groups. Acetic anhydride is a suitable acetylating agent, and the reaction can be performed under mild conditions. It is important to note that N-acetylation is favored over C-acetylation in this case.

Experimental Protocol:

  • Reaction: Suspend 3,5-diamino-4-nitro-1H-pyrazole (II) in acetic anhydride.

  • Heating: Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water. The solid product, this compound (I), is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol.

Data Presentation

The following tables summarize the expected physicochemical and spectroscopic data for the key compounds in this synthetic pathway.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
3,5-diaminopyrazole (III)C₃H₆N₄98.11White solid
3,5-diamino-4-nitro-1H-pyrazole (II)C₃H₅N₅O₂143.10Yellow solid
This compound (I)C₅H₇N₅O₃185.14Pale yellow solid

Table 2: Spectroscopic Data

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm⁻¹)
3,5-diaminopyrazole (III)[1][2]~5.3 (s, 1H, CH), ~4.5 (br s, 4H, NH₂)~153 (C3, C5), ~85 (C4)3400-3100 (N-H), 1640 (C=N)
3,5-diamino-4-nitro-1H-pyrazole (II)Expected: ~6.0-7.0 (br s, 4H, NH₂), ~12.0-13.0 (br s, 1H, NH)Expected: ~150-155 (C3, C5), ~120-130 (C4-NO₂)Expected: 3400-3200 (N-H), 1550, 1340 (NO₂)
This compound (I)Expected: ~2.3 (s, 3H, COCH₃), ~6.5-7.5 (br s, 4H, NH₂)Expected: ~170 (C=O), ~150-155 (C3, C5), ~120-130 (C4-NO₂)Expected: 3400-3200 (N-H), 1700 (C=O), 1550, 1340 (NO₂)

Note: Expected NMR and IR data are based on analogous structures and general chemical principles. Actual values may vary.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted below.

Workflow cluster_0 Synthesis of 3,5-diamino-4-nitro-1H-pyrazole (II) cluster_1 Synthesis of this compound (I) Start_Nitration 3,5-diaminopyrazole (III) Nitration_Step Nitration with HNO3/H2SO4 Start_Nitration->Nitration_Step Workup_Nitration Quenching and Neutralization Nitration_Step->Workup_Nitration Isolation_Nitration Filtration and Drying Workup_Nitration->Isolation_Nitration Product_II 3,5-diamino-4-nitro-1H-pyrazole (II) Isolation_Nitration->Product_II Start_Acetylation 3,5-diamino-4-nitro-1H-pyrazole (II) Product_II->Start_Acetylation Acetylation_Step Acetylation with Acetic Anhydride Start_Acetylation->Acetylation_Step Workup_Acetylation Quenching in Ice Water Acetylation_Step->Workup_Acetylation Isolation_Acetylation Filtration and Recrystallization Workup_Acetylation->Isolation_Acetylation Final_Product This compound (I) Isolation_Acetylation->Final_Product

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

This technical guide provides a comprehensive retrosynthetic analysis and a plausible synthetic route for this compound. The proposed synthesis is based on established chemical reactions and utilizes readily available starting materials. The detailed experimental protocols and compiled data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science for the successful preparation and characterization of this and related pyrazole derivatives. Further optimization of reaction conditions may be necessary to achieve high yields and purity.

References

Potential Derivatives of 1-Acetyl-3,5-diamino-4-nitro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2][3] The unique electronic and structural features of the pyrazole ring make it a privileged scaffold in drug design. This technical guide explores the potential derivatives of the novel compound 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole. We will delve into its hypothetical synthesis, potential derivatization pathways, and prospective biological significance, providing a roadmap for future research and development in this area.

The core structure combines several key pharmacophores: a pyrazole ring, two amino groups, a nitro group, and an acetyl group. The amino groups offer sites for further functionalization to modulate solubility and target interaction. The nitro group, a strong electron-withdrawing group, can influence the overall electronic properties of the molecule and may be a precursor for other functional groups. The N-acetyl group can impact the metabolic stability and pharmacokinetic profile of the compound.

Proposed Synthesis of the Core Scaffold

The synthesis of this compound would likely proceed in a stepwise manner, beginning with the formation of the substituted pyrazole ring, followed by N-acetylation.

Synthesis of 3,5-diamino-4-nitro-1H-pyrazole

A plausible synthetic route to the 3,5-diamino-4-nitro-1H-pyrazole core could involve the nitration of a 3,5-diaminopyrazole precursor. The synthesis of 4-arylazo-3,5-diamino-1H-pyrazoles has been reported, which could potentially be adapted.[4] A general two-step procedure is often employed for the synthesis of similar pyrazole systems.[4]

Hypothetical Experimental Protocol:

  • Nitration of 3,5-diamino-1H-pyrazole: To a cooled (0-5 °C) solution of 3,5-diamino-1H-pyrazole in concentrated sulfuric acid, a nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise while maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold water and recrystallized from a suitable solvent (e.g., ethanol/water) to yield 3,5-diamino-4-nitro-1H-pyrazole.

N-Acetylation

The final step would be the selective acetylation of the N1 position of the pyrazole ring.

Hypothetical Experimental Protocol:

  • 3,5-diamino-4-nitro-1H-pyrazole is dissolved in a suitable solvent such as acetic anhydride or a mixture of acetic anhydride and glacial acetic acid.

  • The reaction mixture is heated under reflux for a specified period.

  • After cooling, the excess solvent is removed under reduced pressure.

  • The residue is then triturated with a non-polar solvent (e.g., diethyl ether) to precipitate the N-acetylated product.

  • The product, this compound, is collected by filtration and purified by recrystallization.

Potential Derivatives of this compound

The presence of two primary amino groups at the C3 and C5 positions provides facile handles for a wide range of derivatization reactions. These modifications can be used to explore structure-activity relationships (SAR) and optimize the physicochemical and pharmacological properties of the parent compound.

Acylation of the Amino Groups

Further acylation of the exocyclic amino groups could be achieved using various acylating agents. However, selective acylation might be challenging due to the presence of two amino groups.

Hypothetical Experimental Protocol:

  • To a solution of this compound in an aprotic solvent (e.g., DMF or DCM) containing a base (e.g., triethylamine or pyridine), an acyl chloride or anhydride (e.g., benzoyl chloride, propionyl chloride) is added dropwise at 0 °C.

  • The reaction is stirred at room temperature until completion.

  • The reaction mixture is then quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the acylated derivative.

Schiff Base Formation

The amino groups can readily react with various aldehydes and ketones to form Schiff base derivatives. These derivatives are known to possess a wide range of biological activities.

Hypothetical Experimental Protocol:

  • A solution of this compound and a substituted aldehyde (e.g., benzaldehyde, salicylaldehyde) in ethanol is refluxed in the presence of a catalytic amount of glacial acetic acid.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration.

  • The product is washed with cold ethanol and dried.

Sulfonamide Formation

Reaction with sulfonyl chlorides would yield sulfonamide derivatives, a class of compounds with well-established therapeutic applications.

Hypothetical Experimental Protocol:

  • This compound is dissolved in pyridine and cooled to 0 °C.

  • A sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) is added portion-wise.

  • The mixture is stirred at room temperature overnight.

  • The reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and recrystallized.

Hypothetical Quantitative Data

The following tables summarize hypothetical quantitative data for the parent compound and its potential derivatives. These values are estimated based on data for structurally similar compounds found in the literature.[5][6][7][8]

Table 1: Hypothetical Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Melting Point (°C)Predicted LogP
This compoundC₅H₆N₆O₃214.15220-225-0.5
1-acetyl-3-amino-5-benzamido-4-nitro-1H-pyrazoleC₁₂H₁₀N₆O₄318.25>2501.2
1-acetyl-3,5-bis(benzylideneamino)-4-nitro-1H-pyrazoleC₁₉H₁₄N₆O₃390.36240-2452.8
1-acetyl-3-amino-5-(p-toluenesulfonamido)-4-nitro-1H-pyrazoleC₁₂H₁₂N₆O₅S368.33>2600.8

Table 2: Hypothetical Spectroscopic Data

Compound¹H NMR (δ, ppm) in DMSO-d₆¹³C NMR (δ, ppm) in DMSO-d₆IR (ν, cm⁻¹)
This compound 2.45 (s, 3H, COCH₃), 6.80 (s, 2H, NH₂), 7.50 (s, 2H, NH₂)22.1 (COCH₃), 115.8 (C4), 148.5 (C3), 152.0 (C5), 168.5 (C=O)3400-3200 (NH₂), 1710 (C=O), 1550, 1340 (NO₂)
1-acetyl-3-amino-5-benzamido-4-nitro-1H-pyrazole 2.50 (s, 3H, COCH₃), 7.20 (s, 2H, NH₂), 7.50-7.90 (m, 5H, Ar-H), 10.20 (s, 1H, NHCO)22.3 (COCH₃), 116.2 (C4), 127.5, 128.8, 132.1, 134.5 (Ar-C), 149.0 (C3), 151.5 (C5), 166.8 (Ar-CO), 168.9 (N-CO)3450-3250 (NH₂, NH), 1715 (N-C=O), 1670 (Ar-C=O), 1545, 1335 (NO₂)

Visualizations

The following diagrams illustrate the proposed synthetic pathway and potential derivatization strategies.

Synthesis_Pathway 3,5-diamino-1H-pyrazole 3,5-diamino-1H-pyrazole 3,5-diamino-4-nitro-1H-pyrazole 3,5-diamino-4-nitro-1H-pyrazole 3,5-diamino-1H-pyrazole->3,5-diamino-4-nitro-1H-pyrazole HNO₃/H₂SO₄ This compound This compound 3,5-diamino-4-nitro-1H-pyrazole->this compound Acetic Anhydride

Caption: Proposed synthesis of this compound.

Derivatization_Pathways cluster_start Core Compound cluster_derivatives Potential Derivatives Core This compound Acylated Acylated Derivatives Core->Acylated R-COCl SchiffBases Schiff Bases Core->SchiffBases R-CHO Sulfonamides Sulfonamides Core->Sulfonamides R-SO₂Cl

Caption: Potential derivatization pathways from the core compound.

Potential Biological Applications and Future Directions

Based on the known biological activities of various pyrazole derivatives, the proposed compounds could be investigated for a range of therapeutic applications:

  • Antimicrobial Agents: Many pyrazole derivatives exhibit significant antibacterial and antifungal properties.[1][9] The introduction of different substituents on the amino groups could lead to the discovery of potent antimicrobial agents.

  • Anticancer Agents: Substituted pyrazoles have been explored as potential anticancer drugs.[10] The novel scaffold presented here could serve as a starting point for the development of new cytotoxic agents.

  • Enzyme Inhibitors: 1-acetyl-pyrazole derivatives have been identified as inhibitors of enzymes such as monoamine oxidase.[11][12][13] The derivatives of this compound could be screened against a panel of enzymes to identify potential therapeutic targets.

Future research should focus on the successful synthesis and characterization of the parent compound and its derivatives. Subsequent in vitro and in vivo studies will be crucial to evaluate their biological activities and establish a comprehensive structure-activity relationship. The data presented in this guide provides a theoretical framework to initiate and guide these research endeavors.

References

Acetylation of 3,5-diamino-4-nitro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-diamino-4-nitro-1H-pyrazole is a heterocyclic compound of significant interest, primarily within the field of energetic materials due to its high nitrogen content and potential as a precursor to more complex, high-energy molecules. The acetylation of its amino groups to form N,N'-(4-nitro-1H-pyrazole-3,5-diyl)diacetamide is a key chemical modification. This transformation alters the compound's properties, such as its explosive sensitivity, thermal stability, and solubility, making it a versatile intermediate for further synthesis. This technical guide provides an in-depth overview of the acetylation of 3,5-diamino-4-nitro-1H-pyrazole, including a proposed experimental protocol based on analogous reactions, and the expected properties of the resulting compound.

Data Presentation

Property3,5-diamino-4-nitro-1H-pyrazole (Starting Material)N,N'-(4-nitro-1H-pyrazole-3,5-diyl)diacetamide (Product)
Molecular Formula C₃H₄N₆O₂C₇H₈N₆O₄
Molecular Weight 156.10 g/mol 240.18 g/mol
Appearance Yellowish solid (predicted)White to off-white solid (predicted)
Melting Point Not reportedNot reported (expected to be higher than starting material)
Solubility Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF.Expected to have lower solubility in polar solvents and increased solubility in less polar organic solvents compared to the starting material.
Yield Not applicable>80% (predicted based on analogous reactions)

Experimental Protocols

The following is a proposed experimental protocol for the diacetylation of 3,5-diamino-4-nitro-1H-pyrazole. This protocol is based on established methods for the acetylation of aminopyrazoles and other amino-nitro heterocyclic compounds.

Materials:

  • 3,5-diamino-4-nitro-1H-pyrazole

  • Acetic anhydride (Ac₂O)

  • Glacial acetic acid (CH₃COOH) or Pyridine

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3,5-diamino-4-nitro-1H-pyrazole (1.0 eq.) in an excess of glacial acetic acid or pyridine as the solvent.

  • Addition of Acetylating Agent: While stirring, add acetic anhydride (2.2-3.0 eq.) to the suspension in a dropwise manner at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, slowly pour the reaction mixture into a beaker of cold deionized water with stirring to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining acid and then with a small amount of cold ethanol.

  • Drying: Dry the purified N,N'-(4-nitro-1H-pyrazole-3,5-diyl)diacetamide in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its identity and purity. Melting point determination should also be performed.

Mandatory Visualization

The following diagrams illustrate the chemical reaction workflow for the acetylation of 3,5-diamino-4-nitro-1H-pyrazole.

Acetylation_Workflow Start 3,5-diamino-4-nitro-1H-pyrazole Reaction Reflux (100-120°C, 2-4h) Start->Reaction Reacts with Reagent Acetic Anhydride (Ac₂O) Glacial Acetic Acid / Pyridine Reagent->Reaction Workup Cooling & Precipitation in Water Reaction->Workup Proceeds to Isolation Filtration & Washing Workup->Isolation Followed by Product N,N'-(4-nitro-1H-pyrazole-3,5-diyl)diacetamide Isolation->Product Yields

Caption: Workflow for the acetylation of 3,5-diamino-4-nitro-1H-pyrazole.

An In-depth Technical Guide to the Nitration of 1-acetyl-3,5-diamino-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nitration of 1-acetyl-3,5-diamino-1H-pyrazole, a key chemical transformation for the synthesis of energetic materials and pharmacologically active compounds. Due to the limited direct experimental data on this specific substrate, this document outlines a putative experimental protocol based on established methodologies for the nitration of related pyrazole derivatives.

Introduction

The nitration of pyrazole rings is a fundamental reaction in heterocyclic chemistry, yielding nitro-substituted pyrazoles that serve as versatile intermediates in various fields. The introduction of a nitro group can significantly alter the chemical and biological properties of the parent molecule, making it a crucial step in the development of new pharmaceuticals and high-energy materials. 1-acetyl-3,5-diamino-1H-pyrazole possesses two activating amino groups, which are expected to direct electrophilic substitution, such as nitration, to the 4-position of the pyrazole ring. The N-acetyl group may influence the reactivity and solubility of the substrate.

Proposed Reaction Pathway and Mechanism

The nitration of 1-acetyl-3,5-diamino-1H-pyrazole is anticipated to proceed via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the nitrating agent, acts as the electrophile. The electron-donating amino groups at positions 3 and 5 strongly activate the pyrazole ring towards electrophilic attack, specifically at the C4 position.

logical_relationship cluster_start Starting Material cluster_reagents Nitrating Agent cluster_product Product 1-acetyl-3,5-diamino-1H-pyrazole 1-acetyl-3,5-diamino-1H-pyrazole Reaction Reaction 1-acetyl-3,5-diamino-1H-pyrazole->Reaction Electrophilic Aromatic Substitution HNO3 Nitric Acid NO2+ Nitronium ion (electrophile) HNO3->NO2+ H2SO4 Sulfuric Acid (catalyst) H2SO4->NO2+ NO2+->Reaction Product 1-acetyl-4-nitro-3,5-diamino-1H-pyrazole Reaction->Product

Caption: Proposed reaction pathway for the nitration of 1-acetyl-3,5-diamino-1H-pyrazole.

Experimental Protocol (Putative)

This protocol is derived from general methods for the nitration of substituted pyrazoles and should be optimized for the specific substrate.

3.1. Materials and Reagents

ReagentPurity/Concentration
1-acetyl-3,5-diamino-1H-pyrazole>98%
Concentrated Sulfuric Acid (H₂SO₄)98%
Concentrated Nitric Acid (HNO₃)70%
Dichloromethane (CH₂Cl₂)Anhydrous
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Solution
Anhydrous Magnesium Sulfate (MgSO₄)
Ice

3.2. Procedure

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-acetyl-3,5-diamino-1H-pyrazole in a suitable solvent such as dichloromethane.

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add concentrated sulfuric acid to the stirred solution while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to a portion of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the pyrazole solution over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product, 1-acetyl-4-nitro-3,5-diamino-1H-pyrazole, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

experimental_workflow cluster_setup Reaction Setup cluster_reaction Nitration cluster_workup Work-up cluster_purification Purification A Dissolve 1-acetyl-3,5-diamino-1H-pyrazole in Dichloromethane B Cool to 0-5 °C A->B C Add conc. H2SO4 B->C E Add Nitrating Mixture Dropwise (Maintain T < 10 °C) C->E D Prepare Nitrating Mixture (HNO3 in H2SO4) D->E F Stir at 0-5 °C for 1-2h E->F G Quench with Ice F->G H Neutralize with NaHCO3 G->H I Extract with Dichloromethane H->I J Dry and Concentrate I->J K Recrystallization J->K L Pure 1-acetyl-4-nitro-3,5-diamino-1H-pyrazole K->L

Methodological & Application

Application Notes and Protocols for 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] The title compound, 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole, incorporates several key pharmacophoric features:

  • 3,5-Diaminopyrazole Core: The presence of amino groups at the 3 and 5 positions provides hydrogen bond donor and acceptor capabilities, which are crucial for interactions with biological targets such as kinases and other enzymes.[1]

  • Nitro Group: The electron-withdrawing nitro group at the 4-position can significantly modulate the electronic properties of the pyrazole ring and may contribute to specific biological activities or serve as a handle for further chemical modification.

  • N-Acetyl Group: Acetylation at the N1 position can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. N-acetylated pyrazoles have demonstrated activities including monoamine oxidase inhibition and antimicrobial effects.[3][4]

Based on these structural features, this compound is a promising candidate for investigation in several therapeutic areas, including oncology, infectious diseases, and neurology.

Potential Medicinal Chemistry Applications

Kinase Inhibition

Aminopyrazole derivatives are well-established as scaffolds for the design of protein kinase inhibitors. The amino groups can form key hydrogen bonds within the ATP-binding pocket of various kinases. The planar pyrazole ring serves as a core to which various substituents can be attached to achieve selectivity and potency.

Hypothesized Signaling Pathway Involvement:

Many signaling pathways are dysregulated in cancer through aberrant kinase activity. A compound like this compound could potentially inhibit kinases in pathways such as the MAPK/ERK or PI3K/Akt pathways, which are crucial for cell proliferation and survival.

kinase_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS PI3K PI3K Receptor Tyrosine Kinase->PI3K Kinase Inhibitor Kinase Inhibitor MEK MEK Kinase Inhibitor->MEK Kinase Inhibitor->PI3K Proliferation Proliferation Survival Survival RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Transcription Factors->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Survival

Caption: Generic Kinase Signaling Pathway Inhibition.

Antimicrobial Activity

Certain N-acetylated pyrazoline derivatives have shown potential as antitubercular and antimicrobial agents.[3][4] The mechanism of action could involve the inhibition of essential bacterial enzymes or the disruption of biofilm formation. A study on 4-arylazo-3,5-diamino-1H-pyrazoles as anti-biofilm agents showed that acetylation of the amino groups led to a loss of activity, suggesting that the free amino groups might be important for this specific activity.[5] However, N-acetylation at the pyrazole nitrogen could still yield compounds with antimicrobial properties through different mechanisms.

Experimental Workflow for Antimicrobial Screening:

A logical workflow to assess the antimicrobial potential of a novel compound would involve initial screening against a panel of pathogenic bacteria, followed by determination of the minimum inhibitory concentration (MIC) and subsequent mechanism of action studies.

antimicrobial_workflow start Start synthesis Compound Synthesis & Purification start->synthesis screening Primary Screening (e.g., Disk Diffusion) synthesis->screening mic_determination MIC Determination (Broth Microdilution) screening->mic_determination bactericidal_static Bactericidal/Bacteriostatic Assay mic_determination->bactericidal_static mechanism_studies Mechanism of Action Studies bactericidal_static->mechanism_studies end End mechanism_studies->end

Caption: Workflow for Antimicrobial Compound Screening.

Monoamine Oxidase (MAO) Inhibition

Derivatives of 1-acetyl-4,5-dihydro-1H-pyrazole have been identified as potent and selective inhibitors of monoamine oxidase A (MAO-A).[6] MAO enzymes are responsible for the degradation of neurotransmitters like serotonin and dopamine. Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases. The N-acetyl group appears to be important for the potency and selectivity of these inhibitors.

Role of MAO in Neurotransmitter Metabolism:

MAO-A and MAO-B are mitochondrial enzymes that catalyze the oxidative deamination of monoamines. Inhibition of these enzymes leads to an increase in the concentration of these neurotransmitters in the brain.

mao_pathway Neurotransmitters Serotonin Dopamine MAO Enzyme MAO Enzyme Inactive Metabolites Inactive Metabolites MAO Enzyme->Inactive Metabolites MAO Inhibitor MAO Inhibitor

Caption: Monoamine Oxidase (MAO) Inhibition Pathway.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a hypothetical procedure based on standard organic chemistry transformations.

Step 1: Synthesis of 3,5-diamino-4-nitro-1H-pyrazole (Precursor)

  • The synthesis of the precursor, 3,5-diamino-4-nitro-1H-pyrazole, can be achieved through various published methods, often starting from malononitrile or its derivatives.

Step 2: N-Acetylation of 3,5-diamino-4-nitro-1H-pyrazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3,5-diamino-4-nitro-1H-pyrazole in a suitable solvent such as glacial acetic acid or pyridine.

  • Addition of Acetylating Agent: Slowly add 1.1 to 1.5 equivalents of acetic anhydride to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50-80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The product may precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Materials: Kinase enzyme, appropriate substrate, ATP, assay buffer, 96-well plates, and a plate reader.

  • Procedure: a. Prepare a serial dilution of the test compound (this compound) in DMSO. b. In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations to the assay buffer. c. Initiate the kinase reaction by adding a predetermined concentration of ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection or fluorescence-based substrate phosphorylation). f. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (MIC Determination)
  • Materials: Bacterial strains, Mueller-Hinton broth (MHB), 96-well microtiter plates, and the test compound.

  • Procedure: a. Prepare a stock solution of the test compound in DMSO. b. In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. c. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in each well. d. Incubate the plates at 37°C for 18-24 hours. e. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The following tables are templates for organizing quantitative data from the proposed experiments.

Table 1: Kinase Inhibition Data

CompoundTarget KinaseIC50 (µM)
This compoundKinase A
This compoundKinase B
Standard InhibitorKinase A
Standard InhibitorKinase B

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus
This compoundEscherichia coli
This compoundPseudomonas aeruginosa
CiprofloxacinStaphylococcus aureus
CiprofloxacinEscherichia coli
CiprofloxacinPseudomonas aeruginosa

Table 3: MAO Inhibition Data

CompoundEnzymeIC50 (nM)Selectivity Index (MAO-B IC50 / MAO-A IC50)
This compoundMAO-A
This compoundMAO-B
PargylineMAO-B
ClorgylineMAO-A

References

Application Notes and Protocols for 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole as a Potential Energetic Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following information is for research and development purposes only. 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole is a potential energetic material and should be handled by qualified personnel with appropriate safety measures in a suitable laboratory environment. The synthesis and handling of energetic materials can be hazardous.

Introduction

Comparative Data of Related Energetic Materials

The following table summarizes the key energetic properties of the precursor, 3,5-diamino-4-nitropyrazole, and other common energetic materials for comparative purposes. The properties of this compound are yet to be experimentally determined.

Property3,5-diamino-4-nitropyrazoleRDXHMX
Chemical Formula C3H5N5O2C3H6N6O6C4H8N8O8
Molecular Weight ( g/mol ) 143.11222.12296.16
Density (g/cm³) 1.731.821.91
Heat of Formation (kJ/mol) +89.1+71.1+74.9
Detonation Velocity (km/s) 8.518.759.10
Detonation Pressure (GPa) 31.234.739.3
Impact Sensitivity (J) >407.47.4
Friction Sensitivity (N) >360120120
Decomposition Temp. (°C) 289210280

Experimental Protocols

The following protocols describe a proposed synthesis for this compound, starting from the synthesis of its precursor.

Protocol 1: Synthesis of 3,5-diamino-4-nitropyrazole

A convenient route for the synthesis of 3,5-diamino-4-nitropyrazole has been reported and can be adapted for laboratory preparation.[1]

Materials:

  • Malononitrile

  • Nitric acid (fuming)

  • Sulfuric acid (concentrated)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Nitration of Malononitrile: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath. Slowly add fuming nitric acid while maintaining the temperature below 10 °C. To this nitrating mixture, add malononitrile dropwise, ensuring the temperature does not exceed 15 °C. After the addition is complete, stir the mixture for 2-3 hours at room temperature.

  • Hydrolysis: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate of dinitromalononitrile is filtered, washed with cold water until neutral, and dried.

  • Cyclization with Hydrazine: Suspend the dinitromalononitrile in ethanol. Cool the suspension in an ice bath and add hydrazine hydrate dropwise while stirring. An exothermic reaction will occur. After the addition, continue stirring for 1-2 hours at room temperature.

  • Isolation and Purification: The resulting yellow precipitate of 3,5-diamino-4-nitropyrazole is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent like water or ethanol can be performed for further purification.

Protocol 2: Proposed Synthesis of this compound

This protocol is based on standard acetylation procedures for amino-heterocyclic compounds.

Materials:

  • 3,5-diamino-4-nitropyrazole

  • Acetic anhydride

  • Pyridine (as catalyst, optional)

  • Glacial acetic acid (as solvent)

Procedure:

  • Dissolution: Dissolve 3,5-diamino-4-nitropyrazole in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Acetylation: Slowly add acetic anhydride to the solution. A catalytic amount of pyridine can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. The precipitated product is then collected by filtration.

  • Purification: Wash the crude product with water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from an appropriate solvent.

Characterization

The synthesized compounds should be thoroughly characterized using the following techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the acetyl group.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (N-H, C=O, NO₂, C-N).

  • Elemental Analysis: To determine the elemental composition (C, H, N).

  • Mass Spectrometry: To confirm the molecular weight.

  • Thermal Analysis (DSC/TGA): To determine the melting point and decomposition temperature.

  • X-ray Crystallography: To determine the crystal structure and density.

Safety Precautions

  • All synthesis and handling of nitropyrazoles and their derivatives should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Due to the potential explosive nature of the compounds, appropriate shielding should be used, especially during heating and sensitivity testing.

  • Avoid friction, impact, and electrostatic discharge.

  • Handle small quantities of the material whenever possible.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3,5-diamino-4-nitropyrazole cluster_step2 Step 2: Acetylation Malononitrile Malononitrile Dinitromalononitrile Dinitromalononitrile Malononitrile->Dinitromalononitrile Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Dinitromalononitrile DANP 3,5-diamino-4-nitropyrazole Dinitromalononitrile->DANP Cyclization Hydrazine Hydrazine Hydrate Hydrazine->DANP DANP2 3,5-diamino-4-nitropyrazole DANP->DANP2 Target 1-acetyl-3,5-diamino- 4-nitro-1H-pyrazole DANP2->Target Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Target

Caption: Proposed two-step synthesis workflow for this compound.

Structure_Property_Relationships cluster_structure Molecular Structure Features cluster_properties Energetic Properties Nitro_Groups Nitro Groups (-NO₂) Performance Performance (Detonation Velocity, Pressure) Nitro_Groups->Performance Increases Sensitivity Sensitivity (Impact, Friction) Nitro_Groups->Sensitivity Increases Amino_Groups Amino Groups (-NH₂) Amino_Groups->Sensitivity Decreases (generally) Thermal_Stability Thermal Stability Amino_Groups->Thermal_Stability Increases (H-bonding) Acetyl_Group Acetyl Group (-COCH₃) Acetyl_Group->Performance May slightly decrease O balance Acetyl_Group->Sensitivity Effect to be determined Pyrazole_Ring Pyrazole Ring Pyrazole_Ring->Performance Positive Heat of Formation Pyrazole_Ring->Thermal_Stability High N content, aromaticity Density Density Density->Performance Increases

References

Application Note and Protocol for the Purification of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the purification of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole, a potentially valuable building block in pharmaceutical and materials science research. The protocol outlines methods for isolating the target compound from a crude reaction mixture using recrystallization and column chromatography.

Introduction

This compound is a heterocyclic compound featuring a pyrazole core substituted with amino, nitro, and acetyl groups. These functional groups impart a range of chemical properties that make it an attractive scaffold for the synthesis of more complex molecules. The purity of this compound is critical for subsequent applications, necessitating a robust purification strategy. The following protocols are based on established methods for the purification of related nitropyrazole and acetyl-pyrazole derivatives and are intended for use by researchers and scientists in drug development and chemical research.

Data Presentation

The following table summarizes the expected outcomes at each stage of the purification process. Please note that actual yields and purity may vary depending on the initial purity of the crude material and the precise execution of the protocol.

Purification StepStarting MaterialExpected PurityExpected YieldKey Impurities Removed
Recrystallization Crude Product>95%70-85%Unreacted starting materials, highly soluble impurities
Column Chromatography Recrystallized Product>99%80-95%Isomeric byproducts, closely related impurities

Experimental Protocols

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% and absolute)

  • Deionized water

  • Silica gel (for column chromatography, 230-400 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Rotary evaporator

  • Magnetic stirrer with hot plate

  • Glassware (beakers, Erlenmeyer flasks, Buchner funnel, chromatography column)

  • Filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

  • UV lamp for TLC visualization

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying the crude product to a moderate to high purity, removing most of the unreacted starting materials and other soluble impurities.

Procedure:

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound to a minimal amount of hot 95% ethanol. The choice of ethanol is based on its common use for recrystallizing similar pyrazole derivatives.[1] Heat the mixture gently on a hot plate with stirring until the solid is completely dissolved. Avoid boiling the solvent for extended periods to prevent decomposition of the product.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The target compound should crystallize out of the solution. For improved crystal formation, the flask can be loosely covered to slow down the cooling process.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold absolute ethanol to remove any remaining soluble impurities from the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The melting point of the dried product should be determined and compared to the literature value, if available, to assess its purity.

Protocol 2: Purification by Column Chromatography

For achieving the highest possible purity, particularly for removing isomeric impurities, column chromatography is recommended. This protocol should be performed on the recrystallized material for the best results. The separation of nitropyrazole mixtures has been successfully achieved using this technique.[2][3][4]

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack a chromatography column with the silica gel slurry. Allow the hexane to drain until it is level with the top of the silica gel bed.

  • Sample Loading: Dissolve a small amount of the recrystallized this compound in a minimal amount of ethyl acetate. Adsorb this solution onto a small amount of silica gel and dry it completely. Carefully add the dried silica gel with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent such as hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A typical gradient might start from 100% hexane and gradually move to a mixture of hexane and ethyl acetate (e.g., 9:1, then 8:2, and so on). The optimal solvent system should be determined beforehand using Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions that contain the pure desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the highly purified this compound.

  • Final Drying: Dry the final product under high vacuum to remove all traces of solvent.

Mandatory Visualization

The following diagram illustrates the overall workflow for the purification of this compound.

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Filtration1 Filtration & Washing Recrystallization->Filtration1 Drying1 Drying Filtration1->Drying1 Intermediate Recrystallized Product (>95% Purity) Drying1->Intermediate ColumnChrom Column Chromatography Intermediate->ColumnChrom FractionCollection Fraction Collection & TLC Analysis ColumnChrom->FractionCollection SolventRemoval Solvent Removal FractionCollection->SolventRemoval FinalProduct Pure Product (>99% Purity) SolventRemoval->FinalProduct

Caption: Purification workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process involving the nitration of 3,5-diamino-1H-pyrazole followed by N-acetylation.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 3,5-diamino-4-nitro-1H-pyrazole (Nitration Step) Incomplete nitration reaction.- Ensure the use of a potent nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. - Carefully control the reaction temperature, as pyrazole nitration can be sensitive to thermal conditions.[1] - Extend the reaction time, monitoring progress by TLC.
Decomposition of the starting material or product.- Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to control the exothermic reaction. - Avoid excessive heating during the reaction.
Incorrect work-up procedure leading to product loss.- Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) while keeping the temperature low. - Ensure complete precipitation of the product before filtration.
Formation of Multiple Products in Nitration Step Over-nitration (dinitration) or nitration at other positions.- Use milder nitrating conditions (e.g., nitric acid in acetic anhydride).[1] - Control the stoichiometry of the nitrating agent.
Side reactions due to the reactivity of the amino groups.- Consider protecting the amino groups before nitration, although this adds extra steps to the synthesis.
Low or No Yield of this compound (Acetylation Step) Incomplete acetylation.- Use a suitable acetylating agent like acetic anhydride or acetyl chloride. - A base catalyst (e.g., pyridine) can be used to facilitate the reaction. - The reaction may require heating to proceed to completion.
Hydrolysis of the acetyl group.- Ensure anhydrous conditions during the reaction and work-up. - Avoid strongly acidic or basic conditions during purification if the acetyl group is labile.
Product is an Inseparable Mixture of Mono- and Di-acetylated Products Non-selective acetylation of the two amino groups and the ring nitrogen.- Carefully control the stoichiometry of the acetylating agent. Using one equivalent may favor mono-acetylation. - The N1-acetylation is often desired. The reaction conditions can be optimized to favor this isomer. The C3 and C5 amino groups can also be acetylated.[2] - Purification by column chromatography may be necessary to separate the isomers.
Product Decomposes During Purification Thermal instability of the nitro-pyrazole derivative.- Use non-thermal purification methods like recrystallization from a suitable solvent at a controlled temperature. - Avoid high temperatures when removing solvent under reduced pressure.
Difficulty in Product Characterization Complex NMR spectra due to tautomerism or multiple isomers.- Utilize 2D NMR techniques (e.g., HMBC, NOESY) to aid in structure elucidation.[3] - Compare spectral data with literature values for similar compounds if available.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of this compound?

A1: Nitropyrazole compounds are often yellow solids.[1] The stability of energetic materials like nitropyrazoles can be a concern. It is recommended to handle the compound with care and store it in a cool, dry place away from heat and shock. The stability of a similar compound, 1-hydroxyethyl-4,5-diamino pyrazole sulfate, was found to be good under storage conditions of 25°C and 40°C for extended periods.[4]

Q2: Which analytical techniques are most suitable for monitoring the reaction progress and characterizing the final product?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. For characterization of the final product, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are recommended. Elemental analysis can also be used to confirm the empirical formula.

Q3: What are the key safety precautions to take during the synthesis of this compound?

A3: The synthesis involves the use of strong acids and potentially energetic materials. The following safety precautions are crucial:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Use a blast shield, especially during the nitration step.

  • Perform reactions on a small scale initially to assess the reaction's nature.

  • Be cautious of the exothermic nature of the nitration reaction and have an ice bath ready for cooling.

  • Properly quench and dispose of all chemical waste according to institutional guidelines.

Q4: Can I use a different acetylating agent other than acetic anhydride?

A4: Yes, other acetylating agents like acetyl chloride can be used. However, the reaction conditions, such as the need for a base to neutralize the HCl byproduct, will need to be adjusted accordingly. The choice of acetylating agent can also influence the selectivity of the acetylation.

Q5: How can I purify the final product if recrystallization is not effective?

A5: If recrystallization does not yield a pure product, column chromatography on silica gel is a common alternative for purifying pyrazole derivatives. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) will need to be determined based on TLC analysis.

Experimental Protocols

Step 1: Synthesis of 3,5-diamino-4-nitro-1H-pyrazole

This protocol is adapted from general procedures for the nitration of pyrazoles.[1]

Materials:

  • 3,5-diamino-1H-pyrazole

  • Concentrated Nitric Acid (68%)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Sodium Bicarbonate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 3,5-diamino-1H-pyrazole to concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Cool the mixture to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the pyrazole solution. The temperature should be strictly maintained below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • The precipitated product is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum.

Step 2: Synthesis of this compound

This protocol is based on the acetylation of aminopyrazoles as described in the literature.[2]

Materials:

  • 3,5-diamino-4-nitro-1H-pyrazole

  • Acetic Anhydride

  • Pyridine (optional, as catalyst)

  • Deionized Water

  • Ice

Procedure:

  • Suspend 3,5-diamino-4-nitro-1H-pyrazole in acetic anhydride in a round-bottom flask.

  • If desired, add a catalytic amount of pyridine.

  • Heat the mixture under reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Stir the mixture until the excess acetic anhydride is hydrolyzed.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the product with cold deionized water and dry it.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

Synthesis Pathway

Synthesis_Pathway Start 3,5-diamino-1H-pyrazole Nitration Nitration Start->Nitration HNO3, H2SO4 Intermediate 3,5-diamino-4-nitro-1H-pyrazole Nitration->Intermediate Acetylation Acetylation Intermediate->Acetylation Acetic Anhydride FinalProduct This compound Acetylation->FinalProduct

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis CheckYield Low/No Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No TroubleshootYield Review Reaction Conditions: - Temperature Control - Reagent Stoichiometry - Reaction Time CheckYield->TroubleshootYield Yes Success Successful Synthesis CheckPurity->Success No TroubleshootPurity Optimize Purification: - Recrystallization Solvent - Column Chromatography - Check for Side Products CheckPurity->TroubleshootPurity Yes ReRun Re-run Experiment TroubleshootYield->ReRun TroubleshootPurity->ReRun ReRun->CheckYield

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

Problem 1: Low recovery of the desired compound after purification.

Possible Cause Suggested Solution
Compound insolubility The target compound may have poor solubility in the chosen recrystallization or chromatography solvents. Test the solubility in a range of solvents with varying polarities. For recrystallization, consider solvent mixtures. For chromatography, ensure the compound is fully dissolved in a minimal amount of a strong solvent before loading onto the column.
Degradation on silica gel The amino groups on the pyrazole ring can interact strongly with the acidic silica gel, potentially leading to degradation. To test for stability, spot the compound on a TLC plate, let it sit for an hour, and then elute to see if new spots appear. If degradation occurs, consider using a deactivated silica gel, alumina, or an alternative purification method like recrystallization.
Irreversible adsorption The polar nature of the compound, with its two amino groups and a nitro group, can lead to strong, irreversible adsorption onto the stationary phase during column chromatography. This is especially true if the mobile phase is not polar enough.
Thermal instability As a nitrated, highly nitrogenous compound, there is a potential for thermal degradation, especially if purification involves heating for extended periods (e.g., during solvent evaporation or recrystallization from a high-boiling solvent). Use lower temperatures for solvent removal (rotary evaporator with a water bath) and choose recrystallization solvents with lower boiling points if possible.

Problem 2: Poor separation of the target compound from impurities during column chromatography.

Possible Cause Suggested Solution
Inappropriate mobile phase The polarity of the eluent may not be optimal for separating the target compound from impurities. Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for polar compounds like this is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ideal Rf value for the target compound on TLC for good column separation is typically between 0.2 and 0.4.
Tailing of the compound spot The basic amino groups can interact with acidic sites on the silica gel, causing the spot to streak or "tail" on a TLC plate and the peak to broaden during column chromatography. This leads to poor separation. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase can help to mitigate this issue by neutralizing the acidic sites on the silica.
Co-elution of impurities An impurity may have a very similar polarity to the target compound, making separation by normal-phase chromatography difficult. Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18). Alternatively, recrystallization may be a more effective method for removing impurities with different solubilities.
Overloading the column Applying too much crude material to the column can lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in the synthesis of this compound?

A1: While specific impurities will depend on the synthetic route, common side products in the synthesis of similar compounds can include:

  • Unreacted starting material: The precursor, 3,5-diamino-4-nitro-1H-pyrazole, may not have fully reacted.

  • Di-acetylated product: Acetylation could potentially occur on one of the amino groups in addition to the ring nitrogen, though this is less likely under standard conditions.

  • Isomeric products: Depending on the reaction conditions, acetylation might occur at a different ring nitrogen if tautomerization is possible.

  • Hydrolysis product: The acetyl group could be hydrolyzed back to the starting amine if the compound is exposed to acidic or basic conditions, especially in the presence of water.

Q2: Which recrystallization solvents are recommended for this compound?

A2: For polar, functionalized molecules like this, polar protic solvents are often a good choice. Based on general practices for similar pyrazoles, the following solvents could be effective:

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetonitrile

  • Mixtures of the above with water or a less polar solvent like ethyl acetate to fine-tune solubility.

It is crucial to perform small-scale solubility tests to find a solvent that dissolves the compound when hot but gives good crystal formation upon cooling.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography is a viable option, especially if you are facing challenges with normal-phase silica gel (e.g., degradation or irreversible adsorption). In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-functionalized silica), and a polar mobile phase is used. A typical mobile phase would be a mixture of water and a polar organic solvent like acetonitrile or methanol. This technique separates compounds based on their hydrophobicity.

Q4: My compound appears to be degrading during solvent evaporation. What can I do?

A4: The presence of a nitro group can make the compound sensitive to heat. To minimize thermal degradation during solvent removal:

  • Use a rotary evaporator with a water bath set to a low temperature (e.g., 30-40°C).

  • Avoid using high-vacuum, which can lower the boiling point but sometimes requires higher temperatures for viscous solvents.

  • If possible, choose lower-boiling solvents for your purification steps.

  • If the compound is stable in a particular solvent, it may be preferable to precipitate it by adding an anti-solvent rather than evaporating to dryness.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. For a polar compound like this compound, start with a mixture of ethyl acetate and hexane (e.g., 1:1) and gradually increase the polarity by adding more ethyl acetate or a small amount of methanol. If tailing is observed, add 0.5% triethylamine to the mobile phase. The target Rf should be around 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column. Allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., acetone or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The flow rate can be increased by applying gentle air pressure (flash chromatography).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a low temperature.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added. Heat the solution for a few more minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude 1-acetyl-3,5-diamino- 4-nitro-1H-pyrazole tlc TLC Analysis crude_product->tlc Select method column_chrom Column Chromatography tlc->column_chrom If multiple components recrystallization Recrystallization tlc->recrystallization If one major component pure_product Pure Product column_chrom->pure_product recrystallization->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Poor Separation in Column Chromatography check_tailing Is there tailing on TLC? start->check_tailing add_base Add triethylamine (0.5%) to mobile phase check_tailing->add_base Yes optimize_solvent Optimize mobile phase polarity (TLC screening) check_tailing->optimize_solvent No add_base->optimize_solvent check_stability Is the compound stable on silica? optimize_solvent->check_stability use_alumina Use alumina or deactivated silica check_stability->use_alumina No try_recrystallization Attempt recrystallization check_stability->try_recrystallization Yes, but still poor separation

Technical Support Center: 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole is limited in publicly available literature. The information provided herein is based on the chemical properties of structurally related nitropyrazole derivatives, acetylated amines, and general principles of organic chemistry. This guide should be used as a reference for researchers, and all experimental work should be conducted with appropriate safety precautions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound are thermal, hydrolytic, and photolytic degradation. As a nitropyrazole derivative, it is considered an energetic material, and its stability can be influenced by temperature, moisture, pH, and light exposure.

Q2: How should I properly store this compound?

A2: To ensure the stability of the compound, it is recommended to store it in a cool, dry, and dark environment. The container should be tightly sealed to prevent moisture ingress. Storage away from strong acids, bases, oxidizing agents, and reducing agents is also crucial to prevent chemical incompatibility issues.

Q3: Is this compound sensitive to temperature changes?

A3: Yes, nitropyrazole derivatives are known to be thermally sensitive. Elevated temperatures can lead to decomposition, which may be exothermic. It is crucial to avoid excessive heating of the compound unless conducting controlled thermal analysis.

Q4: What is the likely impact of pH on the stability of this compound?

A4: The acetyl group on the pyrazole ring is susceptible to hydrolysis under both acidic and basic conditions. This can lead to the formation of 3,5-diamino-4-nitro-1H-pyrazole. It is advisable to maintain solutions of the compound at a neutral pH to minimize hydrolytic degradation.

Q5: Are there any known incompatibilities with common laboratory reagents?

A5: While specific incompatibility data is unavailable, it is prudent to avoid contact with strong oxidizing agents (e.g., peroxides, nitrates) and strong reducing agents (e.g., metal hydrides), as these can react with the nitro group. Strong acids and bases should also be avoided to prevent hydrolysis of the acetyl group.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: The compound has changed color from its initial appearance upon storage.

  • Question: My sample of this compound, which was initially a pale yellow powder, has developed a brownish tint after being stored in the lab for a few weeks. What could be the cause?

  • Answer: A color change is often an indication of chemical degradation. Potential causes include:

    • Photodegradation: Exposure to light, especially UV light, can cause the degradation of nitroaromatic compounds.

    • Thermal Decomposition: If the storage area experienced elevated temperatures, thermal decomposition may have initiated.

    • Hydrolysis: If the compound was exposed to moisture, hydrolysis of the acetyl group could have occurred.

    • Oxidation: Interaction with atmospheric oxygen over time can also lead to degradation products.

    It is recommended to perform analytical tests such as HPLC or TLC to check the purity of the sample and identify any potential degradation products.

Issue 2: Inconsistent results are observed in biological or chemical assays.

  • Question: I am getting variable results in my experiments using a solution of this compound. Could this be related to stability?

  • Answer: Yes, inconsistent results are a common consequence of compound instability. If the compound is degrading in your assay medium, its effective concentration will decrease over time, leading to variability. Consider the following:

    • Solution Stability: The compound may not be stable in the solvent or buffer system you are using. It is advisable to prepare fresh solutions before each experiment.

    • pH of the Medium: As mentioned, the acetyl group is prone to hydrolysis. Check the pH of your assay medium and consider if it could be contributing to degradation.

    • Assay Temperature: If your assay is performed at an elevated temperature, the compound might be undergoing thermal degradation during the experiment.

    To investigate this, you can perform a time-course stability study of the compound in your assay medium using a stability-indicating analytical method like HPLC.

Quantitative Data on Related Compounds

The following table summarizes thermal stability data for structurally related nitropyrazole compounds to provide a general understanding of the expected thermal behavior.

Compound NameStructureDecomposition Onset Temperature (°C)Citation
3,4-DinitropyrazoleC₃H₂N₄O₄~250-270[1]
3,5-DinitropyrazoleC₃H₂N₄O₄~321 (under 50 bar pressure)[2]
4-Amino-3,5-dinitro-1H-pyrazoleC₃H₃N₅O₄~173 (first stage)[3]
3,4,5-TrinitropyrazoleC₃HN₅O₆~140-170[1]

Experimental Protocols

1. Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

  • Objective: To determine the onset of thermal decomposition and the associated heat flow.

  • Methodology:

    • Accurately weigh 1-2 mg of this compound into a standard aluminum DSC pan.

    • Seal the pan hermetically.

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature. The onset of a significant exothermic peak indicates the decomposition temperature.

2. Development of a Stability-Indicating HPLC Method

  • Objective: To quantify the concentration of this compound and separate it from its potential degradation products.

  • Methodology:

    • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Use a UV detector at a wavelength where the parent compound and expected degradation products have significant absorbance.

    • Forced Degradation: To ensure the method is stability-indicating, subject the compound to forced degradation under various conditions (acidic, basic, oxidative, thermal, and photolytic).

    • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.

Visualizations

Decomposition_Pathway A 1-acetyl-3,5-diamino- 4-nitro-1H-pyrazole B 3,5-diamino-4-nitro- 1H-pyrazole A->B Hydrolysis (H+ or OH-) D Furazan Derivative A->D Thermal Stress (-H2O) E Ring Cleavage Products (e.g., N2, CO2, NOx) B->E High Temperature C Acetic Acid D->E High Temperature

Caption: Hypothetical degradation pathways for this compound.

Troubleshooting_Workflow Start Stability Issue Encountered (e.g., color change, inconsistent results) CheckPurity Check Purity and Identify Impurities (HPLC, LC-MS, NMR) Start->CheckPurity DegradationConfirmed Degradation Confirmed? CheckPurity->DegradationConfirmed ReviewStorage Review Storage Conditions (Temperature, Light, Humidity) DegradationConfirmed->ReviewStorage Yes NoDegradation No Degradation Detected. Consider other experimental variables. DegradationConfirmed->NoDegradation No ReviewProtocol Review Experimental Protocol (Solvent, pH, Temperature) ReviewStorage->ReviewProtocol ImplementChanges Implement Corrective Actions (e.g., store in desiccator, use fresh solutions) ReviewProtocol->ImplementChanges End Issue Resolved ImplementChanges->End

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Purification of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from unreacted starting materials, side reactions, or degradation of the product. These may include:

  • Unreacted 3,5-diamino-4-nitro-1H-pyrazole: The starting material for the acetylation reaction.

  • Di-acetylated product: Acetylation occurring on both amino groups.

  • O-acetylated byproduct: If acetic anhydride is used, residual acetic acid can be present.

  • Degradation products: Nitropyrazoles can be sensitive to heat and certain reagents, leading to decomposition.

Q2: What is the recommended method for purifying crude this compound?

A2: The most common and effective method for purifying the crude product is recrystallization. The choice of solvent is critical for obtaining high purity and yield. Column chromatography can also be employed for challenging separations.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the purification process. By comparing the spots of the crude mixture, the purified fractions, and a reference standard (if available), you can assess the removal of impurities. High-Performance Liquid Chromatography (HPLC) provides a more quantitative analysis of purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Recommended Solution
Low Yield After Recrystallization The compound is too soluble in the chosen solvent.Select a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider using a co-solvent system to fine-tune the solubility.
The compound precipitated too quickly, trapping impurities.Allow the solution to cool slowly to promote the formation of larger, purer crystals. Gentle stirring during cooling can also be beneficial.
Product is Oily or Fails to Crystallize Presence of significant amounts of impurities.Perform a preliminary purification step, such as washing the crude product with a solvent in which the desired product is insoluble but the impurities are soluble. Consider using column chromatography.
Residual solvent.Ensure the product is thoroughly dried under vacuum to remove any residual solvent that may be inhibiting crystallization.
Persistent Impurity Detected by TLC/HPLC The impurity has similar polarity to the product.If recrystallization is ineffective, employ column chromatography with a carefully selected eluent system to achieve separation. Gradient elution may be necessary.
The impurity is co-crystallizing with the product.Try a different recrystallization solvent or a multi-step purification approach involving different techniques.
Product Discoloration (e.g., darkening) Decomposition of the product.Avoid excessive heat and prolonged exposure to light. Use purified solvents and inert atmosphere if the compound is particularly sensitive.

Experimental Protocols

Recrystallization Protocol

A general protocol for the recrystallization of this compound is provided below. The ideal solvent should be determined experimentally.

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, or mixtures thereof) to find a suitable system where the compound is sparingly soluble at room temperature and highly soluble when heated.

  • Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Thin-Layer Chromatography (TLC) for Purity Assessment
  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: Dissolve a small amount of the crude material and the purified product in a suitable solvent (e.g., acetone or ethyl acetate). Spot them separately on the TLC plate.

  • Elution: Develop the plate in a chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane). The optimal ratio should be determined experimentally to achieve good separation.

  • Visualization: Visualize the spots under UV light (254 nm). The purified product should ideally show a single spot with a different Rf value from the impurities present in the crude material.

Data Presentation

The following table summarizes hypothetical data for the purification of this compound using different recrystallization solvents. This data is for illustrative purposes to guide solvent selection.

Recrystallization Solvent Yield (%) Purity by HPLC (%) Observations
Ethanol7598.5Well-defined crystals
Ethyl Acetate6099.2Slower crystallization
Water2595.0Poor solubility
Ethanol/Water (8:2)8597.8Good recovery, slightly lower purity

Visualizations

Below are diagrams illustrating the experimental workflow and logical relationships in the purification process.

experimental_workflow crude_product Crude Product dissolution Dissolution in Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization dissolution->crystallization No Insoluble Impurities hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Washing with Cold Solvent vacuum_filtration->washing drying Drying under Vacuum washing->drying pure_product Pure Product drying->pure_product troubleshooting_logic start Purification Issue low_yield Low Yield? start->low_yield oily_product Oily Product? start->oily_product persistent_impurity Persistent Impurity? start->persistent_impurity low_yield->oily_product No change_solvent Change Recrystallization Solvent/System low_yield->change_solvent Yes slow_cooling Ensure Slow Cooling low_yield->slow_cooling Yes oily_product->persistent_impurity No preliminary_wash Wash Crude Product oily_product->preliminary_wash Yes column_chrom Perform Column Chromatography oily_product->column_chrom Yes persistent_impurity->column_chrom Yes

Technical Support Center: Recrystallization of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent system for the recrystallization of this compound?

Q2: What is the general procedure for recrystallizing this compound?

A2: A general procedure involves dissolving the crude this compound in a minimum amount of a suitable hot solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and then dried.

Q3: How can I determine the appropriate solvent for recrystallization?

A3: To determine the best solvent, perform small-scale solubility tests. A good recrystallization solvent should dissolve the compound when hot but not when cold. Test a range of solvents with varying polarities. A general rule of thumb is that solvents with functional groups similar to the compound being recrystallized are often good candidates.[2]

Q4: What are some common issues encountered during the recrystallization of this compound?

A4: Common issues include the compound "oiling out" (forming a liquid layer instead of crystals), failure to crystallize, and low recovery. These issues are often related to the choice of solvent, cooling rate, and the presence of impurities. For nitro-substituted compounds, thermal decomposition can also be a concern if heated for extended periods.

Troubleshooting Guide

Problem Possible Cause Solution
Compound "oils out" upon cooling. The solvent may be too nonpolar, or the solution is supersaturated.Add a more polar co-solvent. Reheat the solution to dissolve the oil and then cool it more slowly. Seeding with a small crystal of the pure compound can also help induce crystallization.
No crystals form upon cooling. The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent. Try adding a non-polar "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then allow it to cool slowly.
Low recovery of the purified compound. The compound may be too soluble in the cold solvent. The initial amount of solvent used was too large.Use a smaller volume of the recrystallization solvent. Ensure the solution is fully cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the crystals. The impurities have similar solubility to the product.Consider a pre-purification step such as activated carbon treatment. Dissolve the crude product in the hot solvent, add a small amount of activated carbon, heat briefly, and then filter the hot solution to remove the carbon and adsorbed impurities before cooling.
The compound decomposes during recrystallization. The solvent's boiling point is too high, or the heating period is too long. Nitro-containing compounds can be heat-sensitive.Choose a solvent with a lower boiling point. Minimize the time the solution is kept at high temperatures. Consider recrystallization at a lower temperature under reduced pressure if necessary.

Experimental Protocols

Method 1: Single Solvent Recrystallization (Hypothetical Protocol)

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., ethanol).

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven at a moderate temperature.

Method 2: Mixed Solvent Recrystallization (Hypothetical Protocol)

  • Dissolve the crude compound in a minimum amount of a hot "good" solvent (a solvent in which the compound is readily soluble, e.g., ethanol).

  • While the solution is still hot, add a "poor" solvent (a solvent in which the compound is less soluble, e.g., water or hexane) dropwise until the solution becomes slightly turbid.

  • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then in an ice bath.

  • Collect and dry the crystals as described in Method 1.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation crude Crude Compound dissolve Dissolve in Hot Solvent crude->dissolve solvent Select Solvent solvent->dissolve cool Slow Cooling dissolve->cool crystallize Crystallization cool->crystallize filter Filter Crystals crystallize->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure Pure Compound dry->pure

Caption: General workflow for the recrystallization process.

Troubleshooting_Logic start Recrystallization Attempt outcome Observe Outcome start->outcome crystals Good Crystals Formed outcome->crystals Success oiling_out Oiling Out outcome->oiling_out Failure no_crystals No Crystals outcome->no_crystals Failure low_yield Low Yield outcome->low_yield Failure solution1 Adjust Solvent (More Polar) oiling_out->solution1 solution2 Concentrate Solution or Add Anti-Solvent no_crystals->solution2 solution3 Use Less Solvent or Colder Filtration low_yield->solution3 solution1->start solution2->start solution3->start

Caption: Troubleshooting logic for common recrystallization issues.

References

Validation & Comparative

A Comparative Guide to the 13C NMR Analysis of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticipated 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole. Due to the limited availability of direct experimental data for this specific compound, this document focuses on a comparative approach, leveraging data from analogous pyrazole derivatives to predict chemical shifts. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this molecule and similar structures.

Predicted and Comparative 13C NMR Chemical Shift Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on the known substituent effects of amino, nitro, and acetyl groups on the pyrazole ring, derived from publicly available data on similar compounds. For comparative purposes, available data for relevant pyrazole derivatives are also included.

Carbon AtomPredicted Chemical Shift (ppm) for this compound3,5-Dimethyl-4-nitropyrazole[1][2]3,5-Dimethylpyrazole[3]Pyrazole
C3 150-155~144~147~135
C4 125-130~128~105~105
C5 155-160~144~147~135
Acetyl C=O 168-172---
Acetyl CH3 20-25---

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are subject to solvent effects.

Experimental Protocol for 13C NMR Analysis

This section outlines a detailed methodology for acquiring the 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Dissolve 10-20 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or acetone-d6). The choice of solvent may influence the chemical shifts.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup:

  • The 13C NMR spectra should be recorded on a spectrometer operating at a frequency of 100 MHz or higher.

  • The instrument should be properly tuned and shimmed for the specific solvent and sample.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) will be required to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for organic molecules.

  • Temperature: The experiment is typically run at room temperature (298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum carefully.

  • Apply baseline correction.

  • Reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.52 ppm) or an internal standard like TMS (0 ppm).

  • Integrate the peaks if quantitative analysis is desired, although this is less common for 13C NMR.

Workflow and Data Analysis Visualization

The following diagrams illustrate the logical workflow for the 13C NMR analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune & Shim) transfer->setup acquire Acquire 13C NMR Data setup->acquire process Fourier Transform & Phasing acquire->process reference Reference Spectrum process->reference assign Assign Peaks reference->assign compare Compare with Predicted/Reference Data assign->compare

Caption: Experimental workflow for 13C NMR analysis.

Logical_Relationship cluster_substituents Substituent Effects cluster_comparison Reference Compounds Target This compound PredictedSpectrum Predicted 13C NMR Spectrum Target->PredictedSpectrum Prediction based on NH2 Amino (-NH2) (Shielding) NH2->Target NO2 Nitro (-NO2) (Deshielding) NO2->Target Acetyl Acetyl (-COCH3) (Deshielding on N-attached C) Acetyl->Target Ref1 3,5-Diamino-1H-pyrazole Ref1->PredictedSpectrum Ref2 4-Nitropyrazole Ref2->PredictedSpectrum Ref3 N-acetylated Pyrazoles Ref3->PredictedSpectrum

Caption: Logic for predicting 13C NMR chemical shifts.

Discussion of Predicted Spectrum

The predicted chemical shifts for this compound are based on established principles of substituent effects in 13C NMR spectroscopy.

  • C3 and C5: These carbons are directly bonded to amino groups, which are typically electron-donating and cause an upfield shift (shielding). However, they are also part of the pyrazole ring and adjacent to the nitro and acetylated nitrogen atoms, which are electron-withdrawing. The N-acetyl group, in particular, will have a significant deshielding effect. The nitro group at C4 will also contribute to deshielding at the adjacent C3 and C5 positions. Consequently, the chemical shifts for C3 and C5 are predicted to be in the downfield region of 150-160 ppm.

  • C4: This carbon is directly attached to the electron-withdrawing nitro group, which will cause a significant downfield shift (deshielding) compared to an unsubstituted pyrazole. Therefore, its chemical shift is predicted to be in the range of 125-130 ppm.

  • Acetyl Group: The carbonyl carbon of the acetyl group is expected to resonate in the typical range for amides, around 168-172 ppm. The methyl carbon of the acetyl group is predicted to appear in the aliphatic region, around 20-25 ppm.

By comparing an experimentally obtained spectrum with the predicted values in the table and considering these electronic effects, researchers can confidently assign the peaks and confirm the structure of this compound.

References

Infrared Spectroscopic Analysis of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the infrared (IR) spectroscopic features of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal and materials chemistry. Due to the limited availability of direct experimental spectra for this specific molecule in public literature, this guide synthesizes data from structurally related compounds to predict and benchmark its expected vibrational characteristics. The information herein is intended to support researchers in the identification, characterization, and quality control of this and similar pyrazole derivatives.

Predicted Infrared Absorption Data

The following table summarizes the expected infrared absorption frequencies for the key functional groups present in this compound. These predictions are based on established group frequency ranges and data from analogous compounds found in the literature, including various substituted pyrazoles.[1][2][3][4][5][6][7][8][9][10][11]

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Notes
Amino (NH₂)N-H Symmetric & Asymmetric Stretching3500 - 3300Two distinct bands are expected.
Amino (NH₂)N-H Bending (Scissoring)1650 - 1580May overlap with other absorptions in this region.
Acetyl (CH₃C=O)C=O Stretching1725 - 1705The position is influenced by the electronic environment.
Acetyl (CH₃C=O)C-H Stretching (in CH₃)2960 - 2850Typically weak to medium intensity.
Nitro (NO₂)Asymmetric Stretching1570 - 1500Strong absorption, characteristic of nitro compounds.
Nitro (NO₂)Symmetric Stretching1370 - 1300Strong absorption.
Pyrazole RingC=N Stretching1655 - 1610A key indicator of the pyrazole ring structure.[4]
Pyrazole RingC=C Stretching1600 - 1500Aromatic-like ring stretching vibrations.[4]
Pyrazole RingN-N Stretching1110 - 1090Characteristic of the pyrazole ring.[4]
Pyrazole RingC-N Stretching1290 - 1218Contributes to the fingerprint region of the spectrum.[4][12]
Pyrazole RingC-H Stretching3100 - 3000Aromatic-like C-H stretching.[4]

Comparison with Structurally Related Compounds

The predicted IR spectrum of this compound can be benchmarked against the experimental data of similar molecules:

  • 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole Derivatives : These compounds exhibit characteristic acetyl C=O stretching absorptions.[13][14] The presence of amino and nitro groups in the target molecule is expected to shift the position of this band due to their electronic effects.

  • 3,5-diamino-1H-pyrazole : The amino group vibrations in this parent compound provide a baseline for the N-H stretching and bending modes.[15]

  • Nitropyrazoles : The strong asymmetric and symmetric stretching vibrations of the nitro group are well-documented for various nitrated pyrazole energetic materials and serve as a primary diagnostic tool.[16][17]

  • General Pyrazole Derivatives : The characteristic ring vibrations, including C=N, C=C, N-N, and C-N stretching modes, are consistently observed in a wide range of pyrazole compounds and provide a fingerprint for the core heterocyclic structure.[3][4][8][10]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The following is a standard protocol for obtaining the infrared spectrum of a solid sample, such as this compound, using the KBr pellet method. This method is frequently cited in the characterization of pyrazole derivatives.[6]

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium bromide (KBr), spectroscopy grade, oven-dried

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the finely ground this compound sample.

    • Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr.

    • Combine the sample and KBr in an agate mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

  • Pellet Formation:

    • Transfer a portion of the KBr-sample mixture into the pellet-forming die.

    • Ensure the powder is evenly distributed.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data by performing a background subtraction.

    • Identify and label the major absorption peaks.

    • Compare the obtained peak positions with the expected frequencies for the functional groups of this compound and related compounds.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_ir FTIR Analysis cluster_analysis Data Interpretation synthesis Synthesis of 1-acetyl-3,5-diamino- 4-nitro-1H-pyrazole purification Purification and Drying synthesis->purification sample_prep KBr Pellet Preparation purification->sample_prep background_scan Background Spectrum Acquisition sample_prep->background_scan sample_scan Sample Spectrum Acquisition background_scan->sample_scan data_processing Data Processing (Baseline Correction, etc.) sample_scan->data_processing peak_identification Peak Identification and Assignment data_processing->peak_identification comparison Comparison with Reference Spectra peak_identification->comparison structural_confirmation Structural Confirmation comparison->structural_confirmation

Caption: Workflow for the synthesis, FTIR analysis, and structural confirmation of this compound.

References

X-ray Crystallography of Energetic Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic data of a selected nitro-substituted pyrazole, offering insights into its solid-state structure. While specific crystallographic data for 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole is not publicly available, we will examine a closely related and well-documented energetic material, Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole (7) , to illustrate the application and importance of X-ray crystallography in the characterization of high-energy-density materials.[1] This comparison will highlight key structural parameters and provide a standardized experimental protocol for such analyses.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole, a potent energetic material.[1] Understanding these parameters is crucial for comprehending the packing of molecules in the crystal lattice, which in turn influences properties like density and thermal stability.

ParameterDihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole (7)
Formula C4H8N12O12
Crystal System Monoclinic
Space Group P2(1)/n
Density (g cm⁻³ at 100 K) 1.88[1]
Density (g cm⁻³ at 298 K) 1.83[1]
Thermal Stability (°C) 218[1]
Detonation Velocity (m s⁻¹) 8931[1]
Detonation Pressure (GPa) 35.9[1]

Experimental Workflow for X-ray Crystallography

The determination of a crystal structure by X-ray diffraction is a multi-step process. The generalized workflow for analyzing energetic materials like nitro-substituted pyrazoles is depicted below. This process ensures the collection of high-quality diffraction data and the accurate determination of the molecular and crystal structure.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation synthesis Synthesis of Pyrazole Derivative crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffractometer mounting->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection integration Data Integration & Scaling data_collection->integration space_group Space Group Determination integration->space_group structure_solution Structure Solution (e.g., SHELXT) space_group->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation (e.g., PLATON) refinement->validation cif Crystallographic Information File (CIF) Generation validation->cif

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the proper disposal of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on the safety data sheets (SDS) of structurally related compounds, including various pyrazole and nitro-aromatic derivatives, in the absence of a specific SDS for the title compound.

I. Hazard Profile and Safety Precautions

  • Toxicity: Harmful if swallowed and toxic in contact with skin.[1]

  • Irritation: Causes skin irritation and serious eye damage.[1]

  • Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[1]
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[3]
Skin and Body Protection Lab coat, long pants, and closed-toe shoes. Immediately remove and wash contaminated clothing before reuse.[1][2]
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, contaminated vials) must be considered hazardous waste.
  • Segregate this waste from other laboratory waste streams.

2. Containerization:

  • Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
  • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
  • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[2][4]

3. Handling Spills:

  • In the event of a spill, evacuate the immediate area.
  • Wear appropriate PPE before attempting to clean up.
  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into the designated hazardous waste container.[1]
  • Clean the affected area with a suitable solvent and then wash with soap and water.[2] All cleaning materials should also be disposed of as hazardous waste.
  • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

4. Final Disposal:

  • Dispose of the hazardous waste container through your institution's EHS-approved waste disposal program.[3][4]
  • Do not dispose of this chemical down the drain or in the regular trash.[1]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposal start Waste containing This compound is_spill Is it a spill? start->is_spill spill_size Determine spill size is_spill->spill_size Yes collect_waste Collect all contaminated materials is_spill->collect_waste No (Routine Waste) small_spill Small Spill: Clean up with appropriate PPE spill_size->small_spill Small large_spill Large Spill: Contact EHS Immediately spill_size->large_spill Large small_spill->collect_waste containerize Place in a labeled, compatible hazardous waste container collect_waste->containerize storage Store in a cool, dry, well-ventilated area. Keep container closed. containerize->storage dispose Arrange for pickup by EHS-approved waste disposal service storage->dispose end Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is compiled from safety data for structurally similar compounds, including various nitropyrazoles and diaminopyrazoles. It is imperative to treat this compound with caution and to conduct a thorough risk assessment before handling.

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The recommendations are based on the known hazards of analogous chemical structures.

Hazard Summary and Precautionary Measures

Compounds with a high nitrogen-to-carbon ratio, such as diaminopyrazoles, can be energetic and potentially explosive[1]. Dust clouds of such materials may be sensitive to electrical sparks and classified as explosive[1]. Based on related compounds, this compound is anticipated to be harmful if swallowed, toxic in contact with skin, and a cause of serious eye and skin irritation[2].

Hazard Category GHS Hazard Statements (H-Code) Precautionary Statements (P-Code) Primary Compounds of Reference
Acute Toxicity H302: Harmful if swallowed.[2] H311: Toxic in contact with skin.[2]P264: Wash skin thoroughly after handling.[2][3][4] P270: Do not eat, drink or smoke when using this product.[2][3] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]Pyrazole[2], 5-Nitro-1H-pyrazole[5]
Skin Irritation H315: Causes skin irritation.[2][4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] P302+P352: IF ON SKIN: Wash with plenty of water.[2][3] P362+P364: Take off contaminated clothing and wash it before reuse.[4]Pyrazole[2], 5-Hydroxy-1-methyl-1H-pyrazole[4]
Eye Damage H318: Causes serious eye damage.[2] H319: Causes serious eye irritation.[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]Pyrazole[2], 4,5-Diamino-1-(2-hydroxyethyl) pyrazole sulfate[3]
Explosive Hazard Potentially explosive, especially dust clouds.P260: Do not breathe dust.[2][3] Avoid dust formation and sources of ignition.[6][7] Ensure proper dust control and ventilation.[8]3,5-Diamino-1H-Pyrazole (Disperazol)[1]
Environmental H411: Toxic to aquatic life with long lasting effects.[3]P273: Avoid release to the environment.[2][3]4,5-Diamino-1-(2-hydroxyethyl) pyrazole sulfate[3]

Personal Protective Equipment (PPE)

All handling of this substance should occur within a certified chemical fume hood. Ensure eyewash stations and safety showers are in close proximity and accessible[6].

Protection Type Required Equipment Specifications and Best Practices
Respiratory NIOSH-approved respiratorUse a respirator with an appropriate particulate filter if dust generation is unavoidable, or a self-contained breathing apparatus for emergencies.[2][5][9]
Eye & Face Chemical safety goggles and face shieldSafety goggles are mandatory. A face shield must be worn over the goggles during procedures with a risk of splashing or dust generation.[3][5]
Hand Chemically resistant glovesUse nitrile or other chemically impermeable gloves. Inspect gloves for integrity before each use. Change gloves immediately if contaminated.[2][7]
Body Flame-resistant lab coat and protective clothingA flame-resistant lab coat is required. Wear appropriate protective clothing to prevent any skin exposure.[2][5] Contaminated clothing must be removed immediately and washed before reuse.[3][5]
Footwear Closed-toe, chemical-resistant shoesShoes must fully cover the feet. Safety footwear with chemical resistance is recommended.[7]

Operational and Disposal Plans

Experimental Protocol: Safe Handling Workflow

This protocol outlines the essential steps for safely handling this compound during a typical laboratory procedure.

1. Preparation and Pre-Handling:

  • Area Setup: Designate a specific area within a chemical fume hood for handling the compound. Ensure the area is clean and free of clutter.
  • Equipment: Assemble all necessary glassware, spatulas, and weighing papers. Use equipment with anti-static properties where possible to mitigate dust ignition risk.
  • PPE: Don all required personal protective equipment as detailed in the table above before entering the designated handling area.

2. Handling the Compound (Inside Chemical Fume Hood):

  • Weighing: Carefully weigh the solid compound on weighing paper or in a tared container. Avoid creating dust clouds by handling the material gently.
  • Transfer: Use a spatula to transfer the solid. If making a solution, add the solid to the solvent slowly. Do not add solvent directly to the bulk solid container.
  • Spill Prevention: Keep the container tightly closed when not in use.[5][6] Work on a disposable absorbent bench liner to contain any minor spills.

3. Post-Handling and Cleanup:

  • Decontamination: Wipe down the designated work area, spatula, and any other equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.
  • Glove Removal: Remove gloves using the proper technique (skin-to-skin, glove-to-glove) to avoid contaminating your hands, and dispose of them in the designated hazardous waste stream.
  • Hand Washing: Wash hands and face thoroughly with soap and water after completing the work and removing PPE.[2][3][4][5]

Disposal Plan

All waste containing this compound, whether pure compound or in solution, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.[2] Keep it in a separate, clearly labeled, and sealed hazardous waste container.

  • Container Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".

  • Solid Waste: Collect unused or waste solid material, contaminated weighing papers, gloves, and bench liners in a designated, sealed plastic bag or container for solid hazardous waste.

  • Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and shatter-proof hazardous liquid waste container.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Dispose of contents and container to an approved waste disposal plant.[5][6] Do not pour down the drain.[2][7]

Visual Workflow for Safe Handling and Disposal

G Safe Handling and Disposal Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste Management prep_area Designate & Prepare Fume Hood Area don_ppe Don Full PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe handle_solid Weigh & Transfer Solid (Avoid Dust) don_ppe->handle_solid run_exp Perform Experiment handle_solid->run_exp decon Decontaminate Surfaces & Equipment run_exp->decon waste_liquid Collect Liquid Waste (Solutions) run_exp->waste_liquid dispose_ppe Doff & Dispose of Contaminated PPE decon->dispose_ppe waste_solid Collect Solid Waste (Gloves, Wipes) decon->waste_solid wash Wash Hands & Face Thoroughly dispose_ppe->wash label_waste Seal & Label Waste Container Correctly waste_solid->label_waste waste_liquid->label_waste ehs_disposal Arrange EHS Disposal label_waste->ehs_disposal

Caption: Logical workflow for safe handling, from preparation to final waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.